molecular formula C20H18ClN3O3 B5507425 N'-[(E)-(2-chloro-8-methylquinolin-3-yl)methylidene]-3,4-dimethoxybenzohydrazide

N'-[(E)-(2-chloro-8-methylquinolin-3-yl)methylidene]-3,4-dimethoxybenzohydrazide

Cat. No.: B5507425
M. Wt: 383.8 g/mol
InChI Key: POHGZSFNDNYQMF-SSDVNMTOSA-N
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Description

N’-[(E)-(2-chloro-8-methylquinolin-3-yl)methylidene]-3,4-dimethoxybenzohydrazide is a Schiff base hydrazone compound. Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond. This compound is synthesized from the reaction of hydrazides with aldehydes or ketones. Schiff bases are known for their diverse applications in various fields due to their interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-chloro-8-methylquinolin-3-yl)methylidene]-3,4-dimethoxybenzohydrazide typically involves the condensation reaction between 2-chloro-8-methylquinoline-3-carbaldehyde and 3,4-dimethoxybenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-chloro-8-methylquinolin-3-yl)methylidene]-3,4-dimethoxybenzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Substituted derivatives with various functional groups replacing the chloro group.

Scientific Research Applications

N’-[(E)-(2-chloro-8-methylquinolin-3-yl)methylidene]-3,4-dimethoxybenzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(2-chloro-8-methylquinolin-3-yl)methylidene]-3,4-dimethoxybenzohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can inhibit enzyme activity by blocking the active site. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(2-chloro-8-methylquinolin-3-yl)methylidene]-3,4-dimethoxybenzohydrazide is unique due to the presence of the 2-chloro-8-methylquinoline moiety, which imparts specific chemical and biological properties

Properties

IUPAC Name

N-[(E)-(2-chloro-8-methylquinolin-3-yl)methylideneamino]-3,4-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3/c1-12-5-4-6-13-9-15(19(21)23-18(12)13)11-22-24-20(25)14-7-8-16(26-2)17(10-14)27-3/h4-11H,1-3H3,(H,24,25)/b22-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POHGZSFNDNYQMF-SSDVNMTOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=N2)Cl)C=NNC(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=CC=C1)C=C(C(=N2)Cl)/C=N/NC(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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